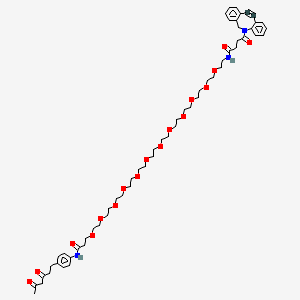

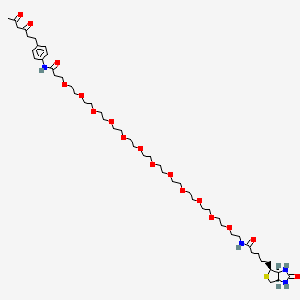

Diketone-PEG12-DBCO

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

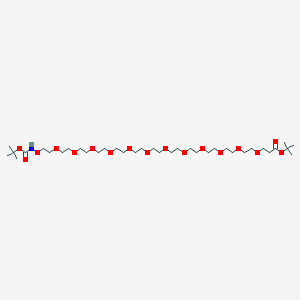

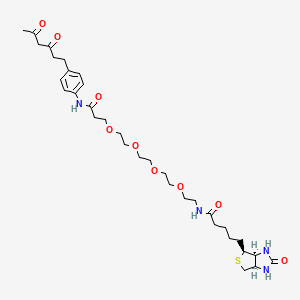

Diketone-PEG12-DBCO is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to facilitate the formation of PROTAC molecules, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The molecular formula of this compound is C₅₈H₈₁N₃O₁₇, and it has a molecular weight of 1092.27 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diketone-PEG12-DBCO is synthesized through a series of chemical reactions involving the incorporation of a diketone group and a dibenzocyclooctyne (DBCO) group into a polyethylene glycol (PEG) chain. The synthesis typically involves the following steps:

Formation of the Diketone Group: The diketone group is introduced through a reaction between a suitable diketone precursor and the PEG chain.

Incorporation of the DBCO Group: The DBCO group is attached to the PEG chain through a copper-free click chemistry reaction, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which occurs between the DBCO group and an azide-functionalized molecule

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity, typically achieving a purity of 98% or higher. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Chemischer Reaktionen

Types of Reactions

Diketone-PEG12-DBCO undergoes various chemical reactions, including:

Click Chemistry Reactions: The DBCO group readily reacts with azide-bearing biomolecules through SPAAC, forming stable triazole linkages

Substitution Reactions: The diketone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.

Common Reagents and Conditions

Azide-functionalized Molecules: Used in SPAAC reactions with the DBCO group.

Nucleophiles: Used in substitution reactions with the diketone group.

Reaction Conditions: Typically, these reactions are carried out under mild conditions, often at room temperature, to ensure high yield and selectivity

Major Products

Wissenschaftliche Forschungsanwendungen

Diketone-PEG12-DBCO has a wide range of scientific research applications, including:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins

Biology: Employed in bioorthogonal click chemistry for labeling and tracking biomolecules in living systems

Medicine: Utilized in drug delivery systems to attach therapeutic agents to targeting molecules, enhancing specificity and reducing off-target effects

Industry: Applied in the functionalization of surfaces and materials, improving solubility and biocompatibility

Wirkmechanismus

Diketone-PEG12-DBCO exerts its effects through the following mechanisms:

PROTAC Formation: The compound acts as a linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein ligand. .

Click Chemistry: The DBCO group undergoes SPAAC with azide-functionalized molecules, enabling bioorthogonal conjugation without interfering with native biological functions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

DBCO-PEG Linkers: These compounds also contain a DBCO group and a PEG chain, used in bioorthogonal click chemistry and PROTAC synthesis.

Diketone-PEG Linkers: These compounds contain a diketone group and a PEG chain, used in various chemical reactions and functionalization processes.

Uniqueness

Diketone-PEG12-DBCO is unique due to its combination of a diketone group and a DBCO group within a single molecule. This dual functionality allows it to participate in both click chemistry reactions and nucleophilic substitution reactions, making it a versatile tool in chemical biology and materials science .

Eigenschaften

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H81N3O17/c1-48(62)46-54(63)17-12-49-10-15-53(16-11-49)60-57(65)20-22-67-24-26-69-28-30-71-32-34-73-36-38-75-40-42-77-44-45-78-43-41-76-39-37-74-35-33-72-31-29-70-27-25-68-23-21-59-56(64)18-19-58(66)61-47-52-8-3-2-6-50(52)13-14-51-7-4-5-9-55(51)61/h2-11,15-16H,12,17-47H2,1H3,(H,59,64)(H,60,65) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYUYTQDCDUNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H81N3O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1092.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)